Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Technical Guide
Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the synthetic pathways to 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1] We will delve into the primary and most efficient synthesis route, dissect the underlying reaction mechanisms, and present viable alternative strategies. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven protocols.
Introduction and Strategic Overview
6-Chloro-2H-1,4-benzoxazin-3(4H)-one is a member of the benzoxazinone class of compounds, which are recognized for a wide array of biological activities, including herbicidal and antifungal properties.[2] The strategic placement of the chlorine atom on the benzene ring significantly influences the molecule's electronic properties and biological interactions, making it a key intermediate for further functionalization in drug discovery programs.
The most direct and industrially scalable approach to this molecule involves a two-step sequence commencing with the selective acylation of 2-amino-5-chlorophenol followed by an intramolecular cyclization. This pathway is favored for its high yields and the ready availability of the starting materials.
Primary Synthesis Pathway: From 2-Amino-5-chlorophenol to 6-Chloro-2H-1,4-benzoxazin-3(4H)-one
The principal synthesis is a two-stage process:
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N-Acylation: Selective reaction of the amino group of 2-amino-5-chlorophenol with chloroacetyl chloride.
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Intramolecular Cyclization: Base-mediated ring closure of the resulting 2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide intermediate to form the target benzoxazinone.
Caption: High-level overview of the primary synthesis route.
Synthesis of the Key Precursor: 2-Amino-5-chlorophenol
The commercial availability of 2-amino-5-chlorophenol can be limited; however, it is readily synthesized from 2-chloro-5-nitrophenol via reduction.[3]
Protocol 1: Synthesis of 2-Amino-5-chlorophenol
-
Reaction: A solution of 2-chloro-5-nitrophenol (25 g, 0.14 mol) in ethyl acetate (150 mL) is treated with 5% Pt/C (250 mg).
-
Hydrogenation: The mixture is shaken under a hydrogen atmosphere (30 psi) for 4 hours.
-
Work-up: The reaction mixture is filtered through Celite®, and the residue is washed with hot ethyl acetate. The filtrate is then treated with activated charcoal and re-filtered.
-
Isolation: Evaporation of the solvent yields the solid product.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-nitrophenol | [3] |
| Reducing Agent | H₂ with 5% Pt/C | [3] |
| Solvent | Ethyl Acetate | [3] |
| Yield | ~98% | [3] |
Step 1: N-Acylation of 2-Amino-5-chlorophenol
The chemoselective acylation of the amino group in the presence of a phenolic hydroxyl group is a critical step. The higher nucleophilicity of the amino group compared to the hydroxyl group under neutral or slightly acidic conditions allows for this selectivity.
Protocol 2: Synthesis of 2-Chloro-N-(4-chloro-2-hydroxyphenyl)acetamide
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Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-chlorophenol (0.1 mol) in a solvent such as 1,2-dichloroethane (200 mL).
-
Acylation: Cool the solution to 0-10°C and slowly add chloroacetyl chloride (0.11 mol).
-
Reaction: Allow the reaction to proceed at this temperature for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: The resulting precipitate is filtered, washed with cold solvent, and dried.
| Parameter | Value | Rationale & Reference |
| Acylating Agent | Chloroacetyl Chloride | Highly reactive, driving the acylation forward.[4] |
| Solvent | 1,2-Dichloroethane | Inert solvent, allows for good temperature control.[4] |
| Temperature | 0-10°C (initial) | Controls the exothermic reaction and maintains selectivity.[4] |
| Molar Ratio (Amine:Acyl Chloride) | 1 : 1.1 | A slight excess of the acylating agent ensures complete conversion.[5] |
Step 2: Intramolecular Cyclization
The final step is a base-mediated intramolecular Williamson ether synthesis, where the phenoxide attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the heterocyclic ring.
Protocol 3: Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one
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Reaction: To a round-bottomed flask, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol), potassium carbonate (20 mmol), and anhydrous DMF (20 ml).
-
Heating: The mixture is heated under reflux for 90 minutes.
-
Work-up: The reaction mixture is poured into water (80 g) and stirred for 15 minutes. The product is then extracted with ethyl acetate (2 x 20 ml).
-
Purification: The combined organic extracts are washed with brine, dried over Na₂SO₄, and the solvent is removed under vacuum to yield a colorless solid.[2]
| Parameter | Value | Rationale & Reference |
| Base | Potassium Carbonate | A moderately strong base sufficient to deprotonate the phenol.[2] |
| Solvent | DMF | A polar aprotic solvent that facilitates SN2 reactions.[2] |
| Temperature | Reflux | Provides the necessary activation energy for cyclization.[2] |
| Yield | 80% | [2] |
Mechanistic Insights
The synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one is a classic example of sequential acylation and intramolecular cyclization.
Caption: Mechanism for the N-acylation and intramolecular cyclization steps.
In the acylation step, the lone pair of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the stable amide intermediate.
The subsequent cyclization is initiated by the deprotonation of the phenolic hydroxyl group by a base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as an intramolecular nucleophile, attacking the carbon atom bonded to the chlorine in the acetyl side chain in an SN2 fashion, displacing the chloride ion and forming the final heterocyclic ring.
Alternative Synthetic Strategies
While the primary route is highly effective, other methods for the synthesis of the benzoxazinone core exist and can be adapted for the synthesis of the 6-chloro derivative.
Smiles Rearrangement
The Smiles rearrangement offers an alternative approach where an N-substituted 2-chloroacetamide reacts with a substituted 2-chlorophenol in the presence of a base.[1][6] This method can be advantageous when the starting materials are more readily available than 2-amino-5-chlorophenol.
Caption: Conceptual workflow of the Smiles rearrangement approach.
Synthesis from Anthranilic Acid Derivatives
Methods starting from substituted anthranilic acids are also well-established for the synthesis of benzoxazin-4-ones. These often involve cyclization with various reagents.[7] While this would lead to a different regioisomer of the benzoxazinone core, it is a noteworthy alternative in the broader context of benzoxazinone synthesis.
Characterization
The final product, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, is typically a colorless solid. Its structure can be confirmed by a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the key functional groups. The characteristic signals for the methylene protons of the oxazine ring are expected around 4.5-5.0 ppm in the ¹H NMR spectrum.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching of the amide group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of the compound.
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X-ray Crystallography: The crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one has been reported, showing a screw boat conformation for the six-membered heterocyclic ring.[2]
Conclusion
The synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one is a well-defined process with a robust and high-yielding primary pathway. The key to a successful synthesis lies in the careful control of the reaction conditions, particularly during the selective N-acylation step. The provided protocols, grounded in established literature, offer a reliable foundation for the laboratory-scale synthesis of this important heterocyclic compound. Further exploration of alternative routes, such as the Smiles rearrangement, may provide advantages in specific contexts, depending on the availability and cost of starting materials.
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Zhuang, W. C., & Xie, Y. S. (2008). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2369. [Link]
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